1,4-Bis(diphenylacetyl)piperazine
Description
1,4-Bis(diphenylacetyl)piperazine (CAS RN: 2568-56-1) is a piperazine derivative featuring two diphenylacetyl substituents at the 1- and 4-positions of the piperazine ring. Its molecular formula is C₃₂H₃₀N₂O₂, with a molecular weight of 474.593 g/mol .
Properties
Molecular Formula |
C32H30N2O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C32H30N2O2/c35-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-21-23-34(24-22-33)32(36)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
InChI Key |
IQCCWIJNXDVXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(diphenylacetyl)piperazine typically involves the reaction of piperazine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(diphenylacetyl)piperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diphenylacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the diphenylacetyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Bis(diphenylacetyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(diphenylacetyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following section compares 1,4-Bis(diphenylacetyl)piperazine with structurally analogous piperazine derivatives, focusing on molecular features, synthesis methods, applications, and biological activities.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Structural Features |
|---|---|---|---|---|
| 1,4-Bis(diphenylacetyl)piperazine | C₃₂H₃₀N₂O₂ | 474.593 | Diphenylacetyl | Bulky aromatic ketones; high steric hindrance |
| 1,4-Bis(methacryloyl)piperazine | C₁₂H₁₈N₂O₂ | 246.29 | Methacryloyl | Polymerizable vinyl groups |
| 1,4-Bis(4-nitrophenyl)piperazine | C₁₆H₁₆N₄O₄ | 328.32 | 4-Nitrophenyl | Electron-withdrawing nitro groups |
| 1,4-Bis(3-aminopropyl)piperazine | C₁₀H₂₂N₄ | 198.31 | 3-Aminopropyl | Flexible aliphatic amine linkers |
| 1,4-Bis(4-fluorophenylsulfonyl)piperazine | C₁₆H₁₄F₂N₂O₄S₂ | 424.42 | 4-Fluorophenylsulfonyl | Sulfonyl electron-withdrawing groups |
| 1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine | C₂₈H₃₂Cl₂N₂O₄ | 543.48 | Chloro, isobutoxy, benzoyl | Halogenated aromatic ketones |
Key Observations :
- Steric Effects: 1,4-Bis(diphenylacetyl)piperazine exhibits greater steric hindrance compared to derivatives with smaller substituents (e.g., methacryloyl or aminopropyl groups), which may limit its solubility or reactivity in certain applications .
- Electronic Effects : Nitrophenyl and sulfonyl substituents introduce strong electron-withdrawing effects, contrasting with the electron-rich diphenylacetyl groups .
Key Observations :
- Green Chemistry : 1,4-Bis(methacryloyl)piperazine was synthesized using maghnite clay catalysts, emphasizing solvent-free and energy-efficient protocols .
- Microwave Synthesis : Derivatives like N,N′-bis(5-arylidene-thiazolinyl)piperazine were prepared under microwave irradiation, enabling rapid reaction kinetics and high yields .
Key Observations :
- Therapeutic Potential: Sulfonyl and dithiocarbamate derivatives demonstrate significant antidiabetic and antitumor activities, respectively .
- Material Science: Methacryloyl and aminopropyl derivatives are utilized in polymer and nanoparticle synthesis due to their reactive functional groups .
Physical and Thermal Properties
Key Observations :
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